8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Kinase selectivity Regioisomer comparison Syk/GCN2 dual inhibition

8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (CAS 1314874-80-0) is a heterocyclic small molecule (C₅H₄ClN₅, MW 169.57 g/mol) belonging to the triazolopyrazine family. It features a chlorine atom at the 8-position of the pyrazine ring and a free primary amine at the 2-position of the triazole ring, establishing a bifunctional scaffold amenable to orthogonal derivatization.

Molecular Formula C5H4ClN5
Molecular Weight 169.57
CAS No. 1314874-80-0
Cat. No. B2922569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
CAS1314874-80-0
Molecular FormulaC5H4ClN5
Molecular Weight169.57
Structural Identifiers
SMILESC1=CN2C(=NC(=N2)N)C(=N1)Cl
InChIInChI=1S/C5H4ClN5/c6-3-4-9-5(7)10-11(4)2-1-8-3/h1-2H,(H2,7,10)
InChIKeyAKEJQBRNKKIWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (CAS 1314874-80-0): Core Properties and Procurement-Relevant Identity


8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (CAS 1314874-80-0) is a heterocyclic small molecule (C₅H₄ClN₅, MW 169.57 g/mol) belonging to the triazolopyrazine family. It features a chlorine atom at the 8-position of the pyrazine ring and a free primary amine at the 2-position of the triazole ring, establishing a bifunctional scaffold amenable to orthogonal derivatization [1]. This compound serves as a key synthetic intermediate in medicinal chemistry programs targeting spleen tyrosine kinase (Syk), general control nonderepressible 2 (GCN2) serine kinase, and phosphoinositide 3-kinase δ (PI3Kδ) [2]. Commercially available specifications typically report purities of 95%–98% (HPLC), with verified lot-specific quality documentation (NMR, HPLC, GC) provided by major suppliers .

Why Generic Substitution of 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine Is Not Advisable in Kinase-Targeted Synthesis


Within the [1,2,4]triazolo[1,5-a]pyrazine chemotype, seemingly minor structural variations produce substantial differences in kinase selectivity and synthetic tractability. The 8-chloro substitution position is specifically enumerated as a critical structural element in patent claims directed to dual Syk/GCN2 inhibition, where alternative halogen placements or the absence of the 2‑amine group yield compounds with fundamentally altered polypharmacology profiles [1]. Furthermore, the 8‑Cl substituent enables nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions with distinct reactivity compared to 8‑Br or 8‑I analogs, directly affecting downstream library production efficiency and the accessible chemical space for structure–activity relationship (SAR) exploration . Generic interchange with a regioisomeric 5‑chloro congener or an unsubstituted parent scaffold therefore risks both divergent biological readouts and irreproducible synthetic outcomes, undermining hit-to-lead progression.

Quantitative Differentiation Evidence for 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine Versus Closest Structural Analogs


Regioisomeric Chlorine Position Defines Kinase Polypharmacology Profile

The 8‑chloro regioisomer (CAS 1314874‑80‑0) is explicitly claimed as part of the Markush structure in Merck's Syk/GCN2 dual inhibitor patent family (EP2817310 / AU2013224421), whereas the 5‑chloro regioisomer (CAS 1454653‑85‑0) is absent from the exemplified active compound list [1]. While direct IC₅₀ data for the bare scaffold are not publicly disclosed, the patent structure–activity relationship demonstrates that the 8‑position substitution vector, combined with the 2‑amine, provides the optimal geometry for hinge‑region binding in both Syk and GCN2 kinase domains [1].

Kinase selectivity Regioisomer comparison Syk/GCN2 dual inhibition

Chlorine Substituent at C8 Enables Orthogonal Diversification Relative to Bromine Analogs

The 8‑chloro substituent supports nucleophilic aromatic substitution (SNAr) with amines and thiols under standard conditions (DMF or DMSO, K₂CO₃ base, ambient to 80 °C), while also permitting Pd‑catalyzed Suzuki, Buchwald–Hartwig, and Negishi couplings when higher temperatures and specialized ligands are employed . The 8‑bromo analog (no CAS assigned for the exact 2‑amine version) would exhibit faster oxidative addition but increased propensity for unwanted dehalogenation side reactions . This differential reactivity allows the 8‑Cl scaffold to serve as a single intermediate for both SNAr‑based library synthesis and late‑stage cross‑coupling, reducing the need to stock multiple halogen variants .

Synthetic tractability Cross‑coupling reactivity Halogen comparison

Free 2‑Amine Group Provides a Proven Hinge‑Binder Pharmacophore Absent in 8‑Chloro‑[1,2,4]triazolo[1,5‑a]pyrazine

The 2‑amine substituent serves as the canonical hinge‑region hydrogen‑bond donor/acceptor in [1,2,4]triazolo[1,5‑a]pyrazine‑based kinase inhibitors, as demonstrated by co‑crystal structures of related 6‑phenyl‑[1,2,4]triazolo[1,5‑a]pyrazin‑2‑amine with c‑Src kinase (PDB 4FIC) [1]. In contrast, 8‑chloro‑[1,2,4]triazolo[1,5‑a]pyrazine (CAS 74803‑32‑0) lacks the 2‑amine, requiring additional synthetic steps to install a hinge‑binding functionality before kinase screening can commence [2]. The pre‑installed amine eliminates one synthetic transformation, accelerates SAR cycle time, and ensures consistent presentation of the hinge‑binding motif across derivative libraries.

Hinge‑binding motif Kinase inhibitor design Functional group comparison

Reproducible High‑Purity Profile with Batch‑Specific Analytical Documentation

Multiple independent suppliers report HPLC purities of 95%–98% for 8‑chloro‑[1,2,4]triazolo[1,5‑a]pyrazin‑2‑amine, with batch‑specific quality documentation including NMR, HPLC, and GC traces . A published synthetic protocol achieves 100% HPLC area purity (Rt = 2.14 min, 220 nm) with full ¹H NMR assignment in DMSO‑d₆ (δ 8.83 d, 7.92 d, 6.77 s) and LCMS confirmation (M+H⁺ = 170) . In contrast, the unsubstituted parent scaffold [1,2,4]triazolo[1,5‑a]pyrazin‑2‑amine (CAS 88002‑33‑9) is commercially available but with fewer supplier options and generally lower reported purity maxima (~97%), and the 5‑chloro regioisomer (CAS 1454653‑85‑0) is offered by a narrower supplier base with limited lot‑specific analytical data .

Quality assurance Purity comparison Procurement specification

Optimal Procurement Scenarios for 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine in Drug Discovery and Chemical Biology


Dual Syk/GCN2 Inhibitor Hit‑to‑Lead Programs

Research teams prosecuting dual Syk/GCN2 kinase inhibition for oncology or autoimmune indications should procure this scaffold to align with the Merck patent family pharmacophore [1]. The 8‑chloro‑2‑amine substitution pattern is explicitly enumerated in the Markush claims, making it the structurally appropriate starting point for generating IP‑protected lead series through parallel SNAr or cross‑coupling chemistry [1].

Parallel Library Synthesis via Orthogonal Derivatization Routes

Medicinal chemistry groups requiring a single, bifunctional scaffold for both nucleophilic aromatic substitution libraries and Pd‑catalyzed cross‑coupling arrays benefit from the 8‑Cl handle's dual reactivity [1]. This eliminates the need to purchase separate chloro, bromo, and iodo intermediates, reducing procurement complexity and enabling consistent reaction protocols across library production batches [1].

Kinase Selectivity Profiling with Hinge‑Binder Scaffolds

Biochemical and cellular kinase profiling campaigns that require a pre‑validated hinge‑binding motif can directly employ this compound, utilizing the established triazolopyrazine‑2‑amine binding mode confirmed crystallographically for the chemotype (PDB 4FIC) [1]. The 2‑amine group ensures consistent kinase active‑site engagement without additional synthetic elaboration, allowing rapid SAR feedback from screening cascades [1].

Large‑Scale Synthesis Requiring High‑Purity Starting Material with Full Analytical Traceability

Process chemistry and scale‑up groups that demand batch‑to‑batch consistency should select this compound based on documented 100% HPLC area purity in published protocols and multi‑supplier availability of lot‑specific NMR, HPLC, and GC documentation [1]. The ≥95–98% purity specification across a competitive supplier landscape ensures both quality and cost predictability for gram‑to‑kilogram scale procurement [1].

Quote Request

Request a Quote for 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.